N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide
Description
Properties
IUPAC Name |
N'-[2-(benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c16-11-7-5-10(6-8-11)15(23)19-18-14(22)9-21-13-4-2-1-3-12(13)17-20-21/h1-8H,9H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYOHPFAQCGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives .
Scientific Research Applications
N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism by which N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several benzohydrazide and acetohydrazide derivatives. Key analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity.
Key Observations:
- Halogen Effects : The bromine in the target compound increases molecular weight and lipophilicity compared to chlorine-substituted analogs (e.g., ). The bis-brominated compound has higher XLogP3 (3.7), suggesting greater membrane permeability but reduced solubility.
- Benzotriazole vs.
- Hydrogen Bonding : The target compound’s benzotriazole ring provides additional hydrogen-bond acceptors (N atoms), influencing supramolecular assembly (e.g., infinite chains via N–H⋯O bonds in ).
Yield Comparison :
- Similar benzotriazolyl acetohydrazides (e.g., ) are synthesized in moderate yields (36–84%), influenced by steric and electronic effects of substituents.
Physicochemical Properties
- Solubility : The bromine and benzotriazole groups reduce aqueous solubility compared to hydroxylated analogs (e.g., ).
- Thermal Stability : Benzotriazole derivatives exhibit higher melting points (>490 K in ) due to strong intermolecular interactions.
- Crystallinity : X-ray studies (e.g., ) reveal layered structures stabilized by N–H⋯O and C–H⋯π interactions, which may enhance stability in solid-state formulations.
Biological Activity
N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide is a compound derived from benzotriazole, a versatile scaffold known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its antibacterial, antifungal, and antitubercular properties, as well as its potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound generally involves the reaction of 4-bromobenzohydrazide with 2-(1H-benzotriazol-1-yl)acetyl chloride. The structural confirmation of synthesized compounds is typically achieved through techniques such as NMR spectroscopy and mass spectrometry.
Antibacterial Activity
Numerous studies have indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the benzotriazole moiety have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 32 µg/mL |
| 4d | Staphylococcus aureus | 16 µg/mL |
| 4e | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
The antifungal activity of this compound has also been documented. Compounds in this class have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 µg/mL.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Candida albicans | 25 µg/mL |
| 4d | Aspergillus niger | 12.5 µg/mL |
Antitubercular Activity
Research has also highlighted the potential of benzotriazole derivatives in combating tuberculosis. For instance, compounds derived from this scaffold exhibited inhibitory effects against Mycobacterium tuberculosis, with some derivatives showing promising results in vitro.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antimicrobial Screening : A series of experiments assessed the antimicrobial properties of synthesized derivatives against a panel of bacterial and fungal pathogens. Results indicated that modifications to the benzotriazole ring significantly influenced biological activity.
- In Vivo Studies : Animal model studies demonstrated that certain derivatives reduced infection rates in subjects infected with E. coli and exhibited lower toxicity compared to traditional antibiotics.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis, thus providing a rationale for their antibacterial effects.
Q & A
Q. What synthetic routes are recommended for preparing N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide, and how can purity be optimized?
A common method involves condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with a substituted benzaldehyde derivative under reflux conditions. For example, describes synthesizing a structurally similar compound by reacting 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-chlorobenzaldehyde in ethanol under reflux, followed by recrystallization in tetrahydrofuran (THF) to obtain high-purity crystals . Purity optimization can be achieved via multi-solvent recrystallization and monitoring by TLC or HPLC. Elemental analysis (e.g., C, H, N percentages) is critical for validating purity, as demonstrated in and for analogous hydrazide derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FT-IR : Confirm the presence of hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
- NMR : ¹H NMR can resolve benzotriazole protons (aromatic region, δ 7.5–8.3 ppm) and hydrazide NH signals (δ ~10 ppm).
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to validate stoichiometry .
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, as shown in and for related benzotriazole derivatives .
Q. How should crystallization conditions be optimized for X-ray-quality crystals?
Slow evaporation in a mixed solvent system (e.g., THF/hexane or ethanol/water) at controlled temperatures (20–25°C) is recommended. achieved suitable crystals by dissolving the compound in THF and allowing gradual solvent evaporation over 5 days . Crystal morphology can be monitored using polarization microscopy.
Advanced Research Questions
Q. How can X-ray crystallographic data be processed to resolve structural ambiguities in this compound?
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
- Structure Solution : Employ direct methods via SHELXT or SHELXS for initial phase determination .
- Refinement : Refine anisotropically using SHELXL, with hydrogen atoms placed in idealized positions (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and thermal parameters constrained to 1.2–1.5×Ueq of parent atoms .
- Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and R-factor convergence (R1 < 5% for high-resolution data) .
Q. How should researchers address contradictions in crystallographic refinement parameters?
Discrepancies in displacement parameters or bond lengths may arise from disorder or twinning. For example:
- Disorder Modeling : Split occupancy sites using PART instructions in SHELXL .
- Twinning Detection : Use PLATON to analyze intensity statistics (e.g., Hooft parameter > 0.3 indicates twinning). Refinement with TWIN/BASF commands in SHELXL can resolve this .
- Validation Tools : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry validation .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Hydrogen Bonding : N–H⋯O and C–H⋯N interactions form 1D chains or 2D layers. In , N–H⋯O bonds (2.12 Å) create infinite chains along the a-axis, while weaker C–H⋯N bonds (2.89 Å) stabilize layer stacking .
- π-π Interactions : Benzotriazole and bromophenyl rings may engage in offset π-stacking (dihedral angles ~70°, as in ), contributing to lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
